molecular formula C8H16N2O2 B2934909 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one CAS No. 1019476-49-3

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one

Cat. No. B2934909
CAS RN: 1019476-49-3
M. Wt: 172.228
InChI Key: ZMESCLLKMGZIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.23 . This compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2/c1-9-5-7(11)6-10-4-2-3-8(10)12/h7,9,11H,2-6H2,1H3 . The InChI key is ZMESCLLKMGZIBU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 172.23 .

Mechanism of Action

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of this compound. This compound also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to other stimulant drugs. This compound increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. However, prolonged use of this compound can lead to adverse effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor, which makes it useful for studying the dopaminergic system. This compound is also easy to synthesize and has a long shelf life. However, this compound has several limitations in lab experiments. It is a designer drug, which means that its effects may not be well understood. This compound is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.

Future Directions

For research on 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one include studying its potential therapeutic applications, the long-term effects of its use, and developing new synthetic analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one involves the reaction between 3,4-methylenedioxyphenyl-2-propanone and methylamine hydrochloride in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or isopropanol. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one has been used in scientific research to study its pharmacological effects and potential therapeutic applications. It has been found to act as a potent dopamine reuptake inhibitor, which may have implications for the treatment of certain psychiatric disorders. This compound has also been studied for its potential use as a performance-enhancing drug due to its stimulant effects.

properties

IUPAC Name

1-[2-hydroxy-3-(methylamino)propyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-5-7(11)6-10-4-2-3-8(10)12/h7,9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMESCLLKMGZIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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